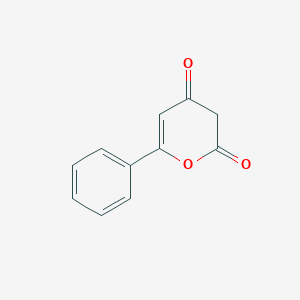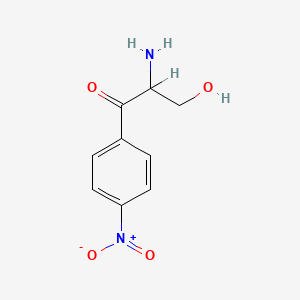
2-Amino-3-hydroxy-1-(4-nitrophenyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-hydroxy-1-(4-nitrophenyl)-1-propanone is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a nitrophenyl group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-1-(4-nitrophenyl)-1-propanone typically involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated sulfuric acid and concentrated nitric acid.
Formation of 4-Nitrophenylacetone: Nitrobenzene is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride in the presence of aluminum chloride to form 4-nitrophenylacetone.
Amination and Hydroxylation: The final step involves the amination and hydroxylation of 4-nitrophenylacetone. This can be achieved by treating 4-nitrophenylacetone with ammonia and hydrogen peroxide under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-hydroxy-1-(4-nitrophenyl)-1-propanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and acyl chlorides.
Major Products
Oxidation: Oxidation of the hydroxyl group yields 2-Amino-1-(4-nitrophenyl)-1,3-propanedione.
Reduction: Reduction of the nitro group yields 2-Amino-3-hydroxy-1-(4-aminophenyl)-1-propanone.
Substitution: Substitution reactions yield various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-Amino-3-hydroxy-1-(4-nitrophenyl)-1-propanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-3-hydroxy-1-(4-nitrophenyl)-1-propanone involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amino and hydroxyl groups, allowing it to participate in various biochemical reactions. The nitrophenyl group can undergo reduction to form an aminophenyl group, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-hydroxy-1-(4-aminophenyl)-1-propanone: Similar structure but with an aminophenyl group instead of a nitrophenyl group.
2-Amino-3-hydroxy-1-(4-methylphenyl)-1-propanone: Similar structure but with a methylphenyl group instead of a nitrophenyl group.
2-Amino-3-hydroxy-1-(4-chlorophenyl)-1-propanone: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
Uniqueness
2-Amino-3-hydroxy-1-(4-nitrophenyl)-1-propanone is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. The nitro group can undergo reduction to form an amino group, providing versatility in chemical synthesis and potential biological activity.
Propriétés
Numéro CAS |
2280-37-7 |
|---|---|
Formule moléculaire |
C9H10N2O4 |
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
2-amino-3-hydroxy-1-(4-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C9H10N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8,12H,5,10H2 |
Clé InChI |
HCRMJBRYCLWVFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C(CO)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


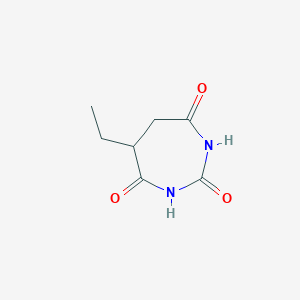
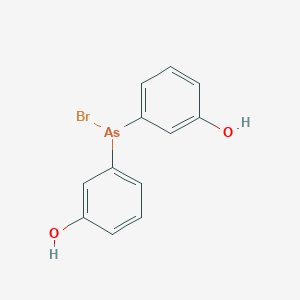
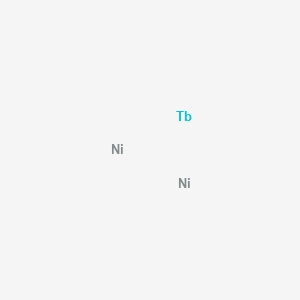
![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)

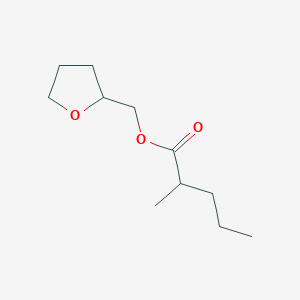

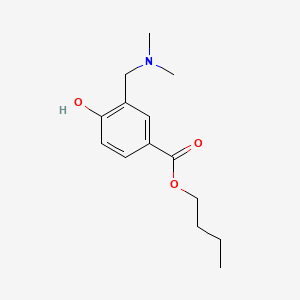


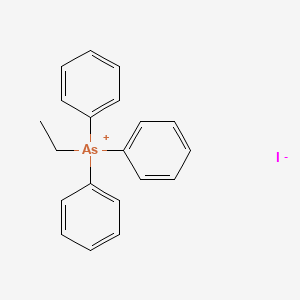
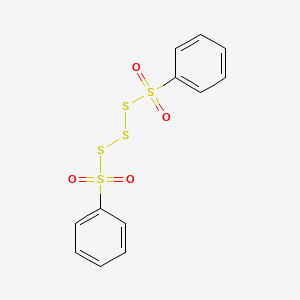
![5-[(3-Formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B14737603.png)
